N-[2-(1,4-oxazepan-4-yl)ethyl]thieno[3,2-b]pyridin-7-amine
Description
N-[2-(1,4-oxazepan-4-yl)ethyl]thieno[3,2-b]pyridin-7-amine is a complex organic compound that features a thienopyridine core structure
Properties
IUPAC Name |
N-[2-(1,4-oxazepan-4-yl)ethyl]thieno[3,2-b]pyridin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-6-17(8-10-18-9-1)7-5-16-12-2-4-15-13-3-11-19-14(12)13/h2-4,11H,1,5-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWHOOQCXDIWCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)CCNC2=C3C(=NC=C2)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,4-oxazepan-4-yl)ethyl]thieno[3,2-b]pyridin-7-amine typically involves multiple steps, starting with the formation of the thienopyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The oxazepane ring is then introduced via nucleophilic substitution reactions. The final step involves the attachment of the ethylamine side chain through reductive amination or similar methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,4-oxazepan-4-yl)ethyl]thieno[3,2-b]pyridin-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine or thienopyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to fully saturated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor or receptor modulator.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1,4-oxazepan-4-yl)ethyl]thieno[3,2-b]pyridin-7-amine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1,4-oxazepan-4-yl)ethyl]-7-(trifluoromethyl)quinolin-4-amine: This compound features a quinoline core instead of a thienopyridine core.
N-[2-(1,4-oxazepan-4-yl)ethyl]-7-(trifluoromethyl)quinolin-4-amine: Similar structure but with different substituents on the core ring.
Uniqueness
N-[2-(1,4-oxazepan-4-yl)ethyl]thieno[3,2-b]pyridin-7-amine is unique due to its thienopyridine core, which can impart different electronic and steric properties compared to similar compounds with quinoline or other core structures
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
